molecular formula C24H22N4O2 B2592085 N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097869-18-4

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2592085
CAS No.: 2097869-18-4
M. Wt: 398.466
InChI Key: RCYSYFBOKMAELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule designed for research applications, featuring a hybrid structure that incorporates both naphthalene and quinoxaline pharmacophores. The quinoxaline moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in compounds that interact with various kinase targets . This structure is an isostere of quinoline and naphthalene, which allows for broad interactions with biological targets . Compounds based on the quinoxaline core have demonstrated significant potential in anticancer research, with some derivatives acting as potent inhibitors of tyrosine kinases such as EphA3 and EphB4, which are important targets in oncology and angiogenesis . Furthermore, the naphthalene subunit is a common feature in molecules that exhibit strong binding to enzymatic pockets, suggesting this reagent may be a valuable precursor or tool compound in the development of novel therapeutic agents . The primary research applications for this compound are anticipated in the areas of chemical biology and drug discovery. It is suited for in vitro screening against cancer cell lines, given that structurally related quinoxaline-carboxamide derivatives have shown selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells . Its molecular architecture suggests potential for use in kinase inhibition studies and the exploration of signaling pathways involved in cell proliferation . Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a pharmacological probe to investigate novel mechanisms of action. This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-24(26-14-18-8-5-7-17-6-1-2-9-20(17)18)28-13-12-19(16-28)30-23-15-25-21-10-3-4-11-22(21)27-23/h1-11,15,19H,12-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSYFBOKMAELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene and quinoxaline intermediates, followed by their coupling with pyrrolidine under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

Case Study: Quinoxaline Derivatives

A study evaluated a series of quinoxaline derivatives, which included modifications similar to this compound. These compounds demonstrated significant activity against leukemia and solid tumors through mechanisms such as apoptosis induction and cell cycle arrest . The most potent compounds exhibited IC50 values below 10 μM against human cancer cell lines.

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Recent advancements in the synthesis of pyrazole and quinoxaline derivatives have highlighted their efficacy against various viral infections, including HIV and influenza.

Case Study: Antiviral Activity

Research has shown that similar compounds can inhibit viral replication in vitro. For example, a class of pyrazole-containing heterocycles was found to significantly reduce the replication of HIV-1 in infected cells . The mechanism involves interference with viral entry or replication processes, making these compounds valuable candidates for further development.

Neurological Disorders

There is growing interest in the neuroprotective effects of compounds related to this compound. Studies have indicated that certain derivatives can modulate neuroinflammatory responses, which are critical in conditions such as Parkinson's disease.

Case Study: Neuroprotection

A study explored the effects of quinoxaline derivatives on microglial activation, a key factor in neurodegenerative diseases. The findings suggested that these compounds could reduce inflammation and protect dopaminergic neurons from degeneration, thereby offering therapeutic potential for treating Parkinson's disease .

Mechanistic Insights

Understanding the mechanisms of action for this compound is crucial for its development as a therapeutic agent. Research indicates that its activity may be mediated through the inhibition of specific kinases or receptors involved in disease pathways.

Table 1: Mechanisms of Action for Related Compounds

CompoundMechanismTarget
Quinoxaline Derivative AApoptosis InductionCancer cells
Quinoxaline Derivative BViral Entry InhibitionHIV
Quinoxaline Derivative CNeuroinflammation ModulationMicroglia

Conclusion and Future Directions

This compound shows promise across multiple therapeutic areas, including oncology, virology, and neurology. Future research should focus on optimizing its pharmacological properties and conducting clinical trials to establish efficacy and safety profiles.

Continued exploration into its structure–activity relationship (SAR) will be essential to enhance its therapeutic potential while minimizing adverse effects. As research progresses, this compound may play a significant role in developing novel treatments for challenging diseases.

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Related Compounds

The compound’s structural analogs fall into two categories: piperidine-based carboxamides and pyrrolidine derivatives with distinct substituents . Key comparisons include:

Piperidine-Based Analogs

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Core Structure: Six-membered piperidine ring vs. five-membered pyrrolidine in the target compound. Substituents: A 4-fluorobenzyl group replaces the quinoxaline-2-yloxy moiety, and a naphthalenylethyl chain is attached to the piperidine nitrogen. The fluorobenzyl group introduces electronegativity, enhancing dipole interactions but reducing steric bulk compared to quinoxaline .

Pyrrolidine-Based Analogs

  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (): Core Structure: Shared pyrrolidine backbone. Substituents: Trifluoroethyl and morpholino groups replace the quinoxaline and naphthalenylmethyl moieties. Implications: The trifluoroethyl group increases metabolic stability via fluorine’s electron-withdrawing effects, while the morpholino moiety enhances solubility. The absence of aromatic systems like quinoxaline may reduce π-π stacking interactions critical for target binding .

Physicochemical Properties and Formulation Considerations

  • Solubility: Quinoxaline’s oxygen atom may improve aqueous solubility compared to the morpholino or trifluoroethyl groups in analogs. However, the naphthalenylmethyl moiety’s hydrophobicity could offset this advantage.
  • Metabolic Stability : The absence of fluorine atoms (cf. trifluoroethyl in ) may render the target compound more susceptible to oxidative metabolism.
  • Steric Effects : The naphthalenylmethyl group’s bulkiness might hinder membrane permeability compared to smaller substituents like fluorobenzyl .

Biological Activity

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core substituted with a naphthalene moiety and a quinoxaline derivative. This unique structure is believed to contribute to its diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The quinoxaline moiety is known for its ability to inhibit various enzymes, which may play a role in its antitumor and anti-inflammatory properties.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Antioxidant Properties : The presence of heterocycles often correlates with antioxidant activity, which can protect cells from oxidative stress.

Biological Activities

Research has indicated several promising biological activities of this compound:

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing quinoxaline structures have demonstrated efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Properties

Quinoxaline derivatives have been noted for their antimicrobial effects against bacterial and fungal strains. The compound's activity against specific pathogens remains an area for further exploration.

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry investigated a series of quinoxaline derivatives, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures reduced edema significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : A recent investigation highlighted the antimicrobial efficacy of quinoxaline-based compounds against resistant strains of bacteria, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .

Data Tables

Biological ActivityCell Line/ModelIC50/MICReference
AntitumorHeLa Cells5 µM
Anti-inflammatoryRat Paw Edema-
AntimicrobialE. coli8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.